
15,25-Dimethylnonatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15,25-Dimethylnonatriacontane is a long-chain hydrocarbon with the molecular formula C41H84. It is a member of the alkane family, characterized by its saturated carbon chain with no double or triple bonds. This compound is notable for its structural complexity, featuring two methyl groups attached to the 15th and 25th carbon atoms of the nonatriacontane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15,25-Dimethylnonatriacontane typically involves the stepwise elongation of shorter hydrocarbon chains. One common method is the catalytic hydrogenation of unsaturated precursors, followed by selective methylation at the desired positions. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into long-chain hydrocarbons. This process is catalyzed by metals such as iron or cobalt and operates under high temperatures and pressures. The resulting mixture of hydrocarbons is then refined to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
15,25-Dimethylnonatriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation in the precursor molecules.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is typical.
Substitution: Halogenation often uses chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The primary product is the fully saturated hydrocarbon.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
15,25-Dimethylnonatriacontane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactions of long-chain hydrocarbons.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the formulation of lubricants and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 15,25-Dimethylnonatriacontane in biological systems involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In insects, it acts as a semiochemical, influencing behaviors such as mating and host location .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 13,17-Dimethylnonatriacontane
- 11,15-Dimethylnonatriacontane
- 15,19-Dimethylnonatriacontane
Uniqueness
15,25-Dimethylnonatriacontane is unique due to its specific methylation pattern, which can influence its physical properties and biological activity. Compared to its isomers, it may exhibit different melting points, solubility, and reactivity, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
90052-44-1 |
|---|---|
Molekularformel |
C41H84 |
Molekulargewicht |
577.1 g/mol |
IUPAC-Name |
15,25-dimethylnonatriacontane |
InChI |
InChI=1S/C41H84/c1-5-7-9-11-13-15-17-19-21-24-28-32-36-40(3)38-34-30-26-23-27-31-35-39-41(4)37-33-29-25-22-20-18-16-14-12-10-8-6-2/h40-41H,5-39H2,1-4H3 |
InChI-Schlüssel |
WVYQRELMOLDVGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


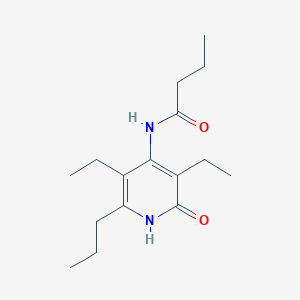
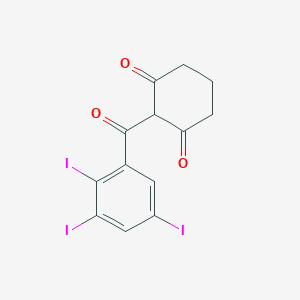
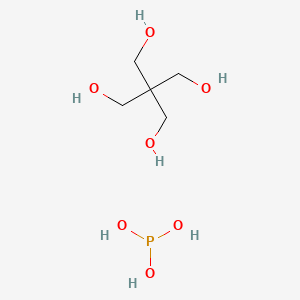
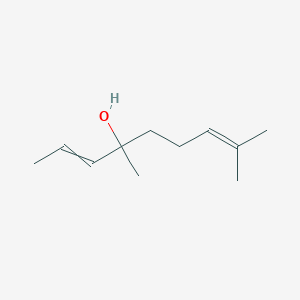
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)
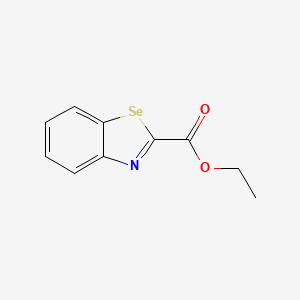
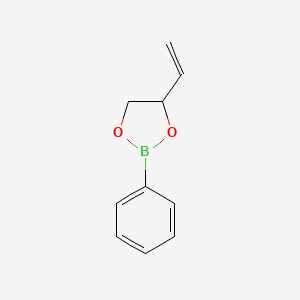

![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
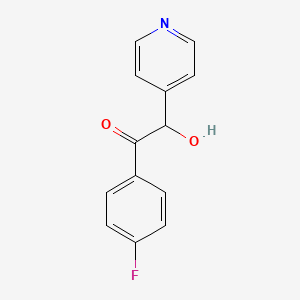

![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)


